3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid
Description
3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxymethylphenyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxymethyl group, which may influence solubility, acidity, and biological interactions.
Properties
IUPAC Name |
3-fluoro-4-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENIPVSYVSTVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689106 | |
| Record name | 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-84-5 | |
| Record name | 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution and functionalization.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as:
- Fluorination of a precursor compound.
- Introduction of the hydroxymethyl group through a controlled reaction.
- Purification and isolation of the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-Fluoro-4-carboxybenzoic acid, while reduction might produce 3-Fluoro-4-(4-hydroxymethylphenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
- Anti-inflammatory and Anticancer Activities : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its structural features allow it to interact with biological targets involved in inflammatory pathways and tumor growth regulation.
Mechanism of Action
- The presence of the fluorine atom enhances the compound's ability to form strong hydrogen bonds, facilitating interactions with biological macromolecules. This can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.
Case Study: In Vivo Efficacy
- A study demonstrated that derivatives of 3-fluoro-4-(4-hydroxymethylphenyl)benzoic acid showed significant antitumor efficacy in xenograft models. The compound's administration led to tumor regression, suggesting its potential as a chemotherapeutic agent .
Biochemical Probes
Fluorine as a Marker
- The fluorine atom in 3-fluoro-4-(4-hydroxymethylphenyl)benzoic acid serves as a useful marker in NMR spectroscopy, allowing researchers to track its interactions within biological systems. This capability makes it valuable for studying enzyme kinetics and receptor binding.
Material Science
Electrochromic Devices
- The compound has been explored for use in electrochromic devices (ECDs), where its unique electronic properties can be harnessed for applications in smart windows and displays.
Synthesis of Advanced Materials
Building Block for Complex Molecules
- 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, making it an essential building block in organic synthesis.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Significant tumor regression in xenograft models |
| Biochemical Probes | Tracking interactions using NMR spectroscopy | Enhanced detection capabilities due to fluorine marker |
| Material Science | Development of electrochromic devices | Potential applications in smart technology |
| Synthesis | Building block for complex organic molecules | Versatile reactivity allows for diverse synthetic pathways |
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs differ in substituents at the 4-position of the benzoic acid core. The following table summarizes critical parameters:
Key Observations :
- Acidity : Fluorine and hydroxymethyl groups may lower the pKa of the benzoic acid moiety, enhancing ionization in physiological environments.
- Synthetic Yields : Analogs like 3-fluoro-4-(1-methylpyrazol-5-yl)benzoic acid (14b) are synthesized in 90% yield via coupling reactions (), suggesting efficient synthetic routes for fluorinated benzoic acids.
Extraction and Solubility Behavior
Evidence from extraction studies () indicates that benzoic acid derivatives with higher hydrophobicity (e.g., trifluoromethyl or methylthio groups) exhibit faster extraction rates in emulsion liquid membranes due to favorable partition coefficients. However, the hydroxymethyl group in the target compound may reduce membrane permeability compared to these analogs, necessitating modified extraction protocols.
Biological Activity
3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid (commonly referred to as 3F4HMB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
IUPAC Name: 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid
Molecular Formula: C15H14FNO3
Molecular Weight: 273.27 g/mol
The compound features a fluorine atom and a hydroxymethyl group attached to a benzoic acid structure, which contributes to its unique biological properties.
The biological activity of 3F4HMB is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism and inflammation.
- Enzyme Inhibition: The compound has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. This inhibition can lead to reduced lipid accumulation and may have implications for treating metabolic disorders such as obesity and dyslipidemia .
Anticancer Properties
Recent studies have demonstrated that 3F4HMB exhibits potential anticancer activity. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that may be mediated through apoptosis induction and cell cycle arrest. For instance, in vitro experiments on HepG2 liver cancer cells showed significant reductions in cell viability when treated with varying concentrations of 3F4HMB .
Anti-inflammatory Effects
In addition to its anticancer properties, 3F4HMB has been investigated for its anti-inflammatory effects. The compound appears to modulate inflammatory cytokine production, which could be beneficial in managing conditions characterized by chronic inflammation .
Case Studies
- Study on HepG2 Cells:
- Metabolic Regulation Study:
Comparative Analysis
| Property | 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid | Similar Compounds |
|---|---|---|
| Molecular Weight | 273.27 g/mol | Varies (e.g., 4-Hydroxymethylbenzoic acid ~ 182 g/mol) |
| Mechanism of Action | ACC inhibition, apoptosis induction | Varies (e.g., other benzoic acids may not inhibit ACC) |
| Anticancer Activity | Yes (effective against HepG2 cells) | Varies (some compounds lack this activity) |
| Anti-inflammatory Properties | Yes | Varies |
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-4-(4-hydroxymethylphenyl)benzoic acid, and how do substituent positions influence reactivity?
The synthesis typically involves coupling fluorinated benzoic acid derivatives with hydroxymethylphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, fluorinated benzoic acid building blocks (e.g., 3-fluoro-4-methoxybenzoic acid) can be functionalized with hydroxymethylphenyl boronic acids under palladium catalysis . Substituent positions (e.g., fluorine at C3, hydroxymethyl at C4) influence electronic effects, directing regioselectivity in coupling reactions. Optimized protocols use anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. How can HPLC and NMR spectroscopy validate the purity and structure of this compound?
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) and detect impurities from incomplete coupling or side reactions .
- NMR : H and C NMR confirm substituent positions. For example, the fluorine atom at C3 deshields adjacent protons, while the hydroxymethyl group (-CHOH) shows characteristic peaks at δ 4.5–5.0 ppm (broad singlet for -OH) and δ 3.7–4.2 ppm (-CH-) .
Advanced Research Questions
Q. How do reaction conditions (temperature, catalyst loading) impact yield in large-scale synthesis?
Higher temperatures (80–100°C) and increased catalyst loading (e.g., Pd(PPh) at 5 mol%) improve coupling efficiency but risk side reactions like deboronation or over-fluorination. Kinetic studies suggest a balance: 70°C and 3 mol% catalyst achieve >85% yield while minimizing byproducts . Contradictions in reported yields (e.g., 62% vs. 83%) may arise from differences in solvent purity or substrate pre-activation .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., melting point, 1^11H NMR shifts)?
- Melting Point : Variations (e.g., 169–171°C vs. 210–211°C) may reflect polymorphic forms or residual solvents. Recrystallization in ethyl acetate/hexane mixtures standardizes crystal packing .
- NMR Shifts : Deuterated solvent effects (DMSO-d vs. CDCl) and concentration-dependent aggregation can alter peak positions. Internal standards (e.g., TMS) and 2D NMR (COSY, HSQC) clarify assignments .
Q. How does this compound interact with retinoic acid receptors (RARs), and what assays quantify its agonist activity?
As a RARγ-specific agonist, it binds the ligand-binding domain (LBD), inducing conformational changes critical for transcriptional activation. In vitro assays :
- Luciferase Reporter Assays : Transfect cells with RARγ-responsive luciferase constructs; measure luminescence post-treatment .
- Competitive Binding Assays : Use H-labeled retinoic acid to determine IC values .
In vivo models : Xenograft studies in mice evaluate antitumor efficacy, with dose-dependent reductions in tumor volume reported at 10–50 mg/kg .
Methodological Challenges
Q. How to mitigate hydrolysis of the hydroxymethyl group during storage or biological assays?
Q. What computational tools predict metabolic stability and off-target effects?
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.1–2.5), suggesting moderate blood-brain barrier permeability.
- Docking Studies : AutoDock Vina models interactions with RARγ (PDB: 3KMR), identifying key hydrogen bonds with Arg276 and Tyr406 .
Data Interpretation
Q. How to reconcile conflicting bioactivity data across cell lines (e.g., T47D vs. HEK293)?
Cell-specific differences in RARγ expression or co-factor availability (e.g., SRC-1) modulate responses. Normalize activity to RARγ mRNA levels (qRT-PCR) and use siRNA knockdown to confirm receptor dependency .
Q. What analytical techniques distinguish between enantiomers or diastereomers in derivatives?
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration of co-crystallized RARγ-LBD complexes .
Advanced Applications
Q. Can this compound serve as a bifunctional linker in PROTACs (proteolysis-targeting chimeras)?
The hydroxymethyl group allows conjugation to E3 ligase ligands (e.g., thalidomide), while the benzoic acid moiety binds RARγ. Preliminary PROTAC designs show 50–70% degradation of RARγ in 24 h at 1 µM .
Q. What in silico frameworks optimize its pharmacokinetic profile?
Machine learning models (e.g., Random Forest) trained on RAR agonist datasets prioritize derivatives with improved solubility (e.g., carboxylate salts) and reduced CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
